molecular formula C13H11NO3 B6387041 5-(2-Hydroxymethylphenyl)picolinic acid CAS No. 1261955-39-8

5-(2-Hydroxymethylphenyl)picolinic acid

Cat. No.: B6387041
CAS No.: 1261955-39-8
M. Wt: 229.23 g/mol
InChI Key: ALVKYMIULIPFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Hydroxymethylphenyl)picolinic acid is an organic compound with the molecular formula C7H7NO3. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is known for its unique chemical structure, which includes a hydroxymethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxymethylphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-picoline with formaldehyde and subsequent oxidation. The reaction conditions often involve the use of catalysts such as vanadium-titanium oxide and temperatures ranging from 200°C to 300°C .

Industrial Production Methods

Industrial production of this compound may involve the catalytic oxidation of 2-picoline using heterogeneous catalysts. The process is optimized for high yield and selectivity, often employing vanadium-based catalysts due to their efficiency in promoting the desired oxidation reactions .

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxymethylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Formation of 5-(2-Formylphenyl)picolinic acid or 5-(2-Carboxyphenyl)picolinic acid.

    Reduction: Formation of 5-(2-Hydroxyphenyl)picolinic acid.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Hydroxymethylphenyl)picolinic acid is unique due to the presence of the hydroxymethyl group attached to the phenyl ring, which enhances its reactivity and potential for forming diverse chemical derivatives. This structural feature also contributes to its ability to form stable metal complexes and its biological activity .

Properties

IUPAC Name

5-[2-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-10-3-1-2-4-11(10)9-5-6-12(13(16)17)14-7-9/h1-7,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVKYMIULIPFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.